molecular formula C14H18ClNO3 B5822760 N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide

Cat. No. B5822760
M. Wt: 283.75 g/mol
InChI Key: XGZPCGPTQYJSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1980s and has been widely used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a wide range of effects on the body.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it useful for studying the endocannabinoid system and its effects on the body. It has also been shown to have a wide range of effects, making it useful for studying the potential use of cannabinoids in the treatment of various diseases.
However, there are also limitations to the use of N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 in lab experiments. It is a synthetic cannabinoid, and its effects may differ from those of natural cannabinoids. Additionally, its potency may make it difficult to study at lower concentrations.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940. One area of research is the potential use of cannabinoids in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer. Another area of research is the development of new synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 and other synthetic cannabinoids.

Synthesis Methods

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with cyclopentylamine, or the reaction of 4-chloro-2,5-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide followed by hydrolysis.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide 55,940 has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a wide range of effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Parkinson's disease, and cancer.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-18-12-8-11(13(19-2)7-10(12)15)16-14(17)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZPCGPTQYJSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCCC2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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